![molecular formula C15H19NO B1270585 N-[(4-メトキシナフタレン-1-イル)メチル]プロパン-2-アミン CAS No. 418789-18-1](/img/structure/B1270585.png)

N-[(4-メトキシナフタレン-1-イル)メチル]プロパン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine, commonly referred to as NMPA, is a synthetic amine that has been used in various scientific research applications. NMPA has been used in the synthesis of a variety of compounds and has been found to have a wide range of biochemical and physiological effects.

科学的研究の応用

抗癌活性

N-[(4-メトキシナフタレン-1-イル)メチル]プロパン-2-アミン: は、抗癌剤としての可能性について研究されています。 この分子を含む一連の化合物は、癌細胞株に対して中等度から高度の抗増殖活性を示しました 。 これらの化合物は、チューブリン重合阻害剤として作用し、癌細胞の分裂を停止させ、アポトーシスを誘導します。特に、乳癌(MCF-7)および肝癌(HepG2)細胞株において効果的です .

チューブリン重合阻害

この化合物は、チューブリン重合を阻害する能力があるため、新しい抗癌薬の開発候補となっています。チューブリンは、細胞の細胞骨格の主要な構成要素であり、細胞分裂に関与しています。 チューブリンのダイナミクスを阻害すると、細胞周期がG2 / M期で停止し、細胞死につながります .

細胞周期停止およびアポトーシス誘導

研究によると、N-[(4-メトキシナフタレン-1-イル)メチル]プロパン-2-アミンは、細胞周期をG2 / M期で停止させる可能性があります。 これは、癌細胞におけるアポトーシスの誘導につながるため、癌治療に不可欠です .

分子モデリング研究

分子モデリング研究によると、この化合物は、チューブリンのコルヒチン部位に結合します。 この結合部位は、微小管機能を阻害する多くの天然および合成化合物の標的であるため、抗癌薬設計に重要です .

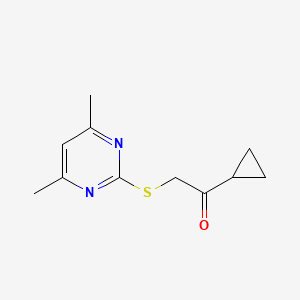

ピリミジン誘導体の薬理活性

この化合物の構造には、さまざまな薬理活性を有することが知られているピリミジン部分が含まれています。 ピリミジン誘導体は、抗炎症、抗ウイルス、抗マラリア、抗高血圧効果など、さまざまな効果を示すことが観察されています .

クリックケミストリーアプリケーション

この化合物は、銅(I)触媒アルキン-アジド環状付加反応(CuAAC)により、高収率で位置選択的に合成できます。これは、クリックケミストリーで一般的な方法です。 この技術は、薬物発見と材料科学で貴重な、多様で複雑な分子構造を作成するために広く使用されています .

作用機序

Target of Action

It is suggested that the compound may target cancer cells via the reactive oxygen species-mediated unfolded protein response .

Mode of Action

It is suggested that the compound might interact with its targets and induce changes via the reactive oxygen species-mediated unfolded protein response .

Result of Action

It is suggested that the compound might have potential anti-cancer effects .

Safety and Hazards

生化学分析

Biochemical Properties

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with tubulin, a protein that is a key component of the cytoskeleton in eukaryotic cells . Tubulin polymerization is crucial for cell division, and N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine acts as an inhibitor of this process. By binding to the colchicine site on tubulin, it prevents the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest at the G2/M phase . This interaction highlights the compound’s potential as an anticancer agent.

Cellular Effects

The effects of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HepG2, this compound has been observed to induce cell cycle arrest and apoptosis . The disruption of tubulin polymerization leads to the inhibition of cell division, which is particularly effective in rapidly dividing cancer cells. Additionally, N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine influences cell signaling pathways by interfering with the normal function of microtubules, which are involved in intracellular transport and signal transduction . This compound also affects gene expression and cellular metabolism by altering the dynamics of the cytoskeleton.

Molecular Mechanism

At the molecular level, N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on tubulin . This binding prevents the assembly of tubulin into microtubules, which are essential for maintaining cell shape, intracellular transport, and cell division. The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells . Additionally, this compound may influence gene expression by disrupting the normal function of microtubules, which play a role in the regulation of transcription factors and other gene regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anticancer activity.

Metabolic Pathways

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions affect the compound’s bioavailability, distribution, and excretion, ultimately influencing its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to tubulin and other cytoskeletal proteins, leading to its accumulation in the cytoplasm . The distribution of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the localization and concentration of the compound in different tissues, affecting its therapeutic and toxic effects.

Subcellular Localization

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine exhibits specific subcellular localization, which is crucial for its activity and function. This compound primarily localizes to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The binding of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine to tubulin prevents the formation of microtubules, leading to the disruption of the cytoskeleton and inhibition of cell division . Additionally, this compound may undergo post-translational modifications that influence its localization and activity. Targeting signals and binding interactions with other proteins may direct N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine to specific cellular compartments, further modulating its effects on cellular function.

特性

IUPAC Name |

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUVNNACFVGMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C2=CC=CC=C12)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357762 |

Source

|

| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

418789-18-1 |

Source

|

| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)